Pyrazolone T
Overview
Description
Pyrazolone derivatives, including Pyrazolone T, are important heterocycles featured in many chemical and pharmacological studies. They have diverse applications in pharmaceutical chemistry, coordination chemistry, and functional materials due to their multiple active sites and structural diversity. These compounds are used widely in the synthesis of various chiral pyrazoles and pyrazolones, showcasing their utility in asymmetric diverse derivatizations (Liu, Bao, & Wang, 2018).
Synthesis Analysis
Pyrazolone T and its derivatives can be synthesized using different strategies, including bifunctional catalysis leading to spirocyclohexene pyrazolones with excellent stereoselectivities and yields. These synthetic approaches allow for the creation of pyrazolone-related spirocyclic scaffolds, indicating the versatility and synthetic utility of pyrazolone derivatives (Liu, Zhao, Zhang, & Xu, 2017).
Molecular Structure Analysis
The molecular structure of Pyrazolone T derivatives includes multiple reactive sites, which contribute to their wide range of chemical reactivities and applications. Structural analyses are conducted through various methods, such as NMR and X-ray crystallography, to elucidate the specific orientations and configurations of these compounds (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Chemical Reactions and Properties
Pyrazolone T compounds engage in diverse chemical reactions, including cycloadditions and annulations, facilitated by their active sites. These reactions lead to the formation of complex structures with high regio- and chemoselectivity, highlighting their chemical versatility and potential for creating novel compounds (Xu, Shen, Zhang, & Fan, 2020).
Physical Properties Analysis
The physical properties of Pyrazolone T derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in different fields. These properties are influenced by the molecular structure and substituents present in the pyrazolone derivatives. Understanding these physical attributes is essential for the proper handling and application of these compounds in various scientific and industrial contexts (Chowhan, Borah, & Dwivedi, 2021).
Chemical Properties Analysis
The chemical properties of Pyrazolone T, such as reactivity patterns, stability, and tautomerism, are integral for their use in synthetic chemistry and material science. These compounds exhibit a range of chemical behaviors, including reactions with electrophiles and nucleophiles, which can be tailored by modifying the pyrazolone scaffold. The chemical properties are essential for designing pyrazolone derivatives with desired biological or material properties (Orabi, Orabi, Mahross, & Abdel-Hakim, 2017).
Scientific Research Applications
Analgesic Action : Pyrazolone derivatives like dipyrone, propyphenazone, and antipyrine target the TRPA1 channel, contributing to their analgesic effects (Nassini et al., 2015).
Treatment of Trypanosoma Cruzi : Novel Pyrazolone phosphodiesterase inhibitors show efficacy in mouse models of Trypanosoma cruzi, suggesting potential as therapeutic alternatives for Chagas disease (de Araújo et al., 2020).
Induction of Cytochromes P450 : Metamizole, a pyrazolone drug, induces cytochromes P450 2B6 and 3A4 in human hepatocytes, indicating its potential drug-interaction implications (Saussele et al., 2007).
Catalysis and Biological Applications : Pyrazolone-based ligands are used in catalysis, sensors, functional materials, and as pigments for dyes, with some metal complexes exhibiting properties like catalytic activity and antimicrobial activity (Marchetti et al., 2019).
Medicinal Chemistry Applications : Pyrazolone is critical in medicinal chemistry, with derivatives showing antimicrobial, antitumor, CNS effects, anti-inflammatory activities, and more (Zhao et al., 2019).
Pharmacological Significance : Pyrazolone derivatives exhibit diverse biological and pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antioxidant activities (Asif, 2021).
Anti-Inflammatory Activity : Some pyrazolone derivatives show significant anti-inflammatory activity, highlighting their potential in treating arthritis and other musculoskeletal disorders (Marvaniya, 2017).
Antioxidant Activity : Computational studies on pyrazole and pyrazolone derivatives indicate their antioxidant activity, important for understanding their biological roles at the molecular level (Orabi et al., 2017).
Degradation and Toxicity in Water Treatment : Studies on pyrazolone pharmaceuticals like isopropylphenazone and aminopyrine show that their degradation behaviors and genetic toxicity variations during water treatment processes like chlorine dioxide disinfection are significant (Jia et al., 2018).
Antibacterial Properties : Pyrazolone compounds have been found to be active against Staphylococcus aureus, including drug-resistant strains, suggesting their potential as antibiotics (Sweeney et al., 2017).
Future Directions
Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis have been reported . Since the last review in 2018, a large number of new achievements have emerged in this area, requiring a timely update . This suggests that there is ongoing interest and potential for future research in this field.
properties
IUPAC Name |
5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNXOAPQGVAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041273 | |
Record name | Pyrazolone T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolone T | |
CAS RN |
118-47-8 | |
Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolone T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolone T | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazolone T | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazolone T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.